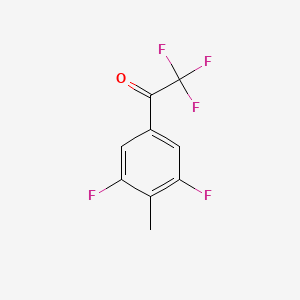
1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of multiple fluorine atoms, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
The synthesis of 1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-difluoro-4-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet commercial standards.
Chemical Reactions Analysis
1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into its potential as a pharmaceutical intermediate has shown promise, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism by which 1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone exerts its effects is primarily through its interaction with specific molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds and interact with various enzymes and receptors, altering their activity and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone stands out due to its high fluorine content and unique structural features. Similar compounds include:
1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone: This compound has one less fluorine atom, which can result in different reactivity and properties.
1-(3,5-Difluoro-4-methylphenyl)ethanone: Lacking the trifluoromethyl group, this compound exhibits different chemical behavior and applications.
The presence of multiple fluorine atoms in this compound enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H5F5O |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
1-(3,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F5O/c1-4-6(10)2-5(3-7(4)11)8(15)9(12,13)14/h2-3H,1H3 |
InChI Key |
UKUCYSNBJLSIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















